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Compound of Interest

Compound Name: Evocarpine

Cat. No.: B092090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the quinoline

alkaloid Evocarpine and its primary metabolite, 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl)

pentanoic acid (EVCA). The information presented is intended to support further research and

development of Evocarpine as a potential therapeutic agent.

Executive Summary
Evocarpine, a natural compound extracted from Evodia species, undergoes metabolic

transformation in the body, primarily into EVCA. Understanding the absorption, distribution,

metabolism, and excretion (ADME) of both the parent compound and its metabolite is crucial

for predicting its efficacy and safety. This guide summarizes the available pharmacokinetic data

for Evocarpine and what is known about its metabolic fate. While comprehensive

pharmacokinetic parameters for Evocarpine have been established in preclinical studies, a full

pharmacokinetic profile for its metabolite EVCA is not readily available in the current literature.

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Evocarpine in rats

following intravenous administration.
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Parameter Symbol Value (in rats) Source

Total Plasma

Clearance
CL 60 mL/min/kg [1][2]

Volume of Distribution Vd 3.21 L/kg [1][2]

Half-life t1/2 0.6 h [1][2]

Metabolic Ratio to

EVCA
- 15.4% [1][2]

Absorption Ratio

(unaltered)
- 4.7% [1][2]

Note: Pharmacokinetic data for the metabolite EVCA (CL, Vd, t1/2) are not currently available

in published literature.

Metabolic Profile of Evocarpine
In vitro studies using rat liver microsomes have identified the major biotransformation pathways

of Evocarpine.[3] These include:

Hydroxylation: The addition of a hydroxyl (-OH) group.

Hydration: The addition of water.

Dehydrogenation: The removal of hydrogen.

N-demethylation: The removal of a methyl group from the nitrogen atom.

The primary metabolite identified in rat urine is 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl)

pentanoic acid (EVCA).[1][2] The metabolic conversion of Evocarpine to EVCA after

intravenous injection is approximately 15.4%.[1][2]

While the specific cytochrome P450 (CYP450) enzymes responsible for Evocarpine
metabolism have not been definitively identified, studies on the structurally related alkaloid,

rutaecarpine, suggest the involvement of CYP1A2, CYP2D6, and CYP3A4.[4] It is plausible

that these or similar CYP450 isoforms are also involved in the metabolism of Evocarpine.
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Experimental Protocols
In Vivo Pharmacokinetic Study of Evocarpine in Rats
The pharmacokinetic parameters of Evocarpine were determined following intravenous

administration to male Wistar rats. A summary of a typical experimental protocol is as follows:

Animal Model: Male Wistar rats.

Drug Administration: Evocarpine was administered intravenously.

Blood Sampling: Blood samples were collected at predetermined time points after drug

administration.

Sample Analysis: Plasma concentrations of Evocarpine and its metabolite EVCA were

determined using high-performance liquid chromatography (HPLC).[1][2]

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a one-

compartment model to determine key pharmacokinetic parameters such as clearance (CL),

volume of distribution (Vd), and half-life (t1/2).[1][2]

In Vitro Metabolism of Evocarpine
The metabolic profile of Evocarpine was investigated using rat liver microsomes. A general

protocol for such a study is:

Incubation: Evocarpine was incubated with rat liver microsomes in the presence of NADPH

(a cofactor for CYP450 enzymes).

Metabolite Identification: The reaction mixture was analyzed using liquid chromatography-

mass spectrometry (LC-MS) to identify the metabolites formed.

Biotransformation Pathway Analysis: The identified metabolites were used to elucidate the

primary biotransformation pathways.[3]

Visualizations
Metabolic Pathway of Evocarpine
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Caption: Proposed metabolic pathway of Evocarpine.
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Caption: Workflow for a typical preclinical pharmacokinetic study.

Comparative Logic of Pharmacokinetic Profiles
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Caption: Logical comparison of Evocarpine and EVCA pharmacokinetics.

Conclusion and Future Directions
The available data provides a solid foundation for understanding the pharmacokinetic profile of

Evocarpine. It is characterized by a relatively high clearance and a short half-life in rats. The

primary metabolic pathway leads to the formation of EVCA. However, a significant knowledge

gap exists regarding the full pharmacokinetic profile of EVCA. To build a complete picture of

Evocarpine's disposition in the body, future research should focus on:

Determining the pharmacokinetic parameters of EVCA: This will allow for a direct

comparison with the parent compound and a better understanding of its contribution to the

overall pharmacological effect and potential for accumulation.

Identifying the specific CYP450 enzymes responsible for Evocarpine metabolism: This

information is crucial for predicting potential drug-drug interactions.
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Investigating the pharmacokinetics in other species, including humans: This will be essential

for translating the preclinical findings to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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